molecular formula C17H19NO2 B14265276 N-[2-(2-Methoxyphenyl)-1-phenylethyl]acetamide CAS No. 138435-22-0

N-[2-(2-Methoxyphenyl)-1-phenylethyl]acetamide

Cat. No.: B14265276
CAS No.: 138435-22-0
M. Wt: 269.34 g/mol
InChI Key: XBBDOKRJZDMXBC-UHFFFAOYSA-N
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Description

N-[2-(2-Methoxyphenyl)-1-phenylethyl]acetamide is an organic compound with the molecular formula C17H19NO2. It is a derivative of acetamide, where the acetamide group is substituted with a 2-(2-methoxyphenyl)-1-phenylethyl group. This compound is known for its unique chemical structure, which combines aromatic and amide functionalities, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-Methoxyphenyl)-1-phenylethyl]acetamide typically involves the reaction of 2-(2-methoxyphenyl)-1-phenylethylamine with acetic anhydride. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as dichloromethane or toluene. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-Methoxyphenyl)-1-phenylethyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, using appropriate reagents and conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Corresponding carboxylic acids.

    Reduction: Amines.

    Substitution: Nitro, sulfo, or halo derivatives of the original compound.

Scientific Research Applications

N-[2-(2-Methoxyphenyl)-1-phenylethyl]acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of various functional materials.

Mechanism of Action

The mechanism of action of N-[2-(2-Methoxyphenyl)-1-phenylethyl]acetamide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N-(2-Methoxyphenyl)acetamide: A simpler analog with a single aromatic ring.

    N-(2-Methoxyphenyl)-2-phenoxyacetamide: A related compound with an additional phenoxy group.

    N-(4-Methoxyphenyl)acetamide: A positional isomer with the methoxy group at the para position.

Uniqueness

N-[2-(2-Methoxyphenyl)-1-phenylethyl]acetamide is unique due to its combination of two aromatic rings and an amide group, which imparts distinct chemical and physical properties

Properties

CAS No.

138435-22-0

Molecular Formula

C17H19NO2

Molecular Weight

269.34 g/mol

IUPAC Name

N-[2-(2-methoxyphenyl)-1-phenylethyl]acetamide

InChI

InChI=1S/C17H19NO2/c1-13(19)18-16(14-8-4-3-5-9-14)12-15-10-6-7-11-17(15)20-2/h3-11,16H,12H2,1-2H3,(H,18,19)

InChI Key

XBBDOKRJZDMXBC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC(CC1=CC=CC=C1OC)C2=CC=CC=C2

Origin of Product

United States

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